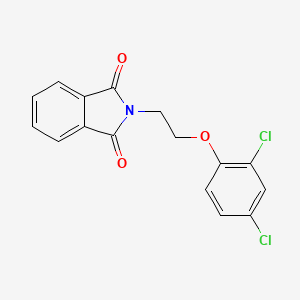

N-2-(2,4-Dichlorophenoxy)ethylphthalimide

描述

N-2-(2,4-Dichlorophenoxy)ethylphthalimide is a synthetic compound featuring a phthalimide core linked to a 2,4-dichlorophenoxyethyl group. This structure combines the aromatic rigidity of the phthalimide moiety with the bioactive 2,4-dichlorophenoxy group, commonly associated with herbicidal and anti-inflammatory properties. For instance, phthalimide derivatives like 3-chloro-N-phenyl-phthalimide are pivotal in synthesizing polyimide monomers for high-performance polymers , suggesting that N-2-(2,4-Dichlorophenoxy)ethylphthalimide may also serve as a precursor in specialized material synthesis.

属性

IUPAC Name |

2-[2-(2,4-dichlorophenoxy)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO3/c17-10-5-6-14(13(18)9-10)22-8-7-19-15(20)11-3-1-2-4-12(11)16(19)21/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOXQLCUIGXYCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-2-(2,4-Dichlorophenoxy)ethylphthalimide typically involves the reaction of 2,4-dichlorophenoxyethanol with phthalic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified through recrystallization or column chromatography to obtain N-2-(2,4-Dichlorophenoxy)ethylphthalimide in high purity.

Industrial Production Methods

In an industrial setting, the production of N-2-(2,4-Dichlorophenoxy)ethylphthalimide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production of this compound.

化学反应分析

Photochemical Reactions

Under UV irradiation (λ = 300 nm), phthalimide derivatives undergo decarboxylative additions. In aqueous acetone, electron-deficient phthalimides react with potassium carboxylates (e.g., propionate) to form radical intermediates, leading to alkylation at the phthalimide’s aromatic ring .

Mechanistic Pathway :

-

Photoinduced electron transfer generates a phthalimide radical anion.

-

Decarboxylation of the carboxylate produces an alkyl radical.

-

Radical recombination yields substituted phthalimide derivatives .

Nucleophilic Substitution Reactions

The 2,4-dichlorophenoxy group participates in hydrolysis and hydroxylation:

-

Hydrolysis : In alkaline conditions (pH > 9), the chlorine atoms at positions 2 and 4 are replaced by hydroxyl groups, forming phenolic derivatives .

-

Hydrogen peroxide-mediated oxidation : FeII/H₂O₂/UV systems degrade the compound via - OH radicals, producing intermediates such as 2,4-dichlorophenol and hydroxyacetate derivatives .

Degradation Byproducts :

| Intermediate | Detection Method |

|---|---|

| 2,4-Dichlorophenol | LC-MS (m/z 163) |

| 4-Chloro-2-hydroxyphenoxyacetic acid | HPLC (retention time 8.2 min) |

Stability and Reactivity

-

Thermal stability : Melting point ranges between 114–172°C .

-

pH sensitivity : Stable in acidic conditions (pH 3–6) but degrades rapidly in alkaline environments (t₁/₂ = 4.5 days at pH 9) .

-

Photolytic degradation : Half-life of 29 days under sunlight, forming 2,4-D and ethylhexyl-4-chlorophenoxyacetate .

科学研究应用

Agricultural Applications

1.1 Herbicide Properties

N-2-(2,4-Dichlorophenoxy)ethylphthalimide is structurally related to well-known herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D). Its application as a herbicide is based on its ability to mimic plant hormones (auxins), disrupting normal growth patterns in target weeds. This compound can selectively inhibit the growth of broadleaf weeds while being less harmful to grasses, making it valuable in crop management strategies .

1.2 Plant Growth Regulation

Research indicates that derivatives of phthalimide compounds can act as plant growth regulators. For instance, adenine derivatives similar to N-2-(2,4-Dichlorophenoxy)ethylphthalimide have been shown to enhance rooting in various plants when applied at specific concentrations. This application is particularly beneficial for fruit trees and flowering plants, promoting faster growth and improved yield .

Medical Applications

2.1 Antimicrobial Activity

N-2-(2,4-Dichlorophenoxy)ethylphthalimide has been investigated for its antimicrobial properties. Studies have indicated that phthalimide derivatives exhibit significant activity against various bacterial strains and fungi. This makes the compound a candidate for developing new antimicrobial agents for treating infections or preserving materials .

2.2 Drug Delivery Systems

The compound's unique chemical structure allows it to be explored in drug delivery systems. Phthalimides can be conjugated with therapeutic agents to enhance their bioavailability and targeted delivery within the body. This application is particularly relevant for cancer treatments where localized drug delivery can minimize side effects .

Material Science Applications

3.1 Antimicrobial Coatings

In material science, N-2-(2,4-Dichlorophenoxy)ethylphthalimide is used in formulating antimicrobial coatings for polymers such as polyvinyl chloride (PVC). The incorporation of this compound in PVC formulations helps in preventing microbial growth on surfaces, thereby extending the lifespan of products like flooring and medical devices .

3.2 Photodegradable Materials

Research has also focused on the photodegradable properties of phthalimide derivatives. These materials can break down under UV light exposure, making them suitable for environmentally friendly applications where waste reduction is a priority .

Case Studies

作用机制

The mechanism of action of N-2-(2,4-Dichlorophenoxy)ethylphthalimide involves its interaction with specific molecular targets and pathways. The phthalimide group can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The dichlorophenoxyethyl moiety can enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Differences

The compound’s uniqueness lies in its substitution pattern:

- Core: Phthalimide (isoindoline-1,3-dione) provides thermal stability and planar geometry, contrasting with simpler acetic acid backbones in analogs like 2,4-dichlorophenoxyacetic acid (2,4-D) .

Functional Comparison

Notes:

- Bioactivity: Derivatives of 2,4-dichlorophenoxyacetic acid, such as 2-(2,4-DCPO)-N-(trichloroethyl)acetamide, exhibit enhanced COX-2 inhibition compared to 2,4-D itself, suggesting that the addition of amide/thiourea groups improves target binding . N-2-(2,4-Dichlorophenoxy)ethylphthalimide’s phthalimide core may similarly modulate enzyme interactions, though this requires validation.

- Applications: While 2,4-D is widely used in agriculture , phthalimide derivatives are more common in material science . The hybrid structure of N-2-(2,4-Dichlorophenoxy)ethylphthalimide could bridge these domains, offering dual utility.

生物活性

N-2-(2,4-Dichlorophenoxy)ethylphthalimide is a compound that has garnered attention for its biological activities, particularly in the context of plant growth regulation and potential therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

N-2-(2,4-Dichlorophenoxy)ethylphthalimide is characterized by its phthalimide structure, which is modified with a 2,4-dichlorophenoxyethyl group. This modification is significant as it influences the compound's interaction with biological systems.

Biological Activities

1. Plant Growth Regulation

The compound exhibits cytokinin-like activity , which is crucial for promoting cell division and growth in plants. Cytokinins are known to influence various physiological processes such as:

- Cell division and differentiation

- Bud formation and lateral shoot growth

- Root development

Studies have shown that compounds similar to N-2-(2,4-Dichlorophenoxy)ethylphthalimide can enhance plant growth parameters significantly. For instance, adenine derivatives have been reported to stimulate seed germination and promote flowering in various plant species .

2. Toxicological Effects

Research indicates that while N-2-(2,4-Dichlorophenoxy)ethylphthalimide has beneficial effects on plants, it may also pose risks to mammalian systems. In particular:

- Liver Toxicity : Exposure to related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) has been associated with increased liver enzyme activities (e.g., lactate dehydrogenase), suggesting potential hepatotoxicity .

- Oxidative Stress : The compound may induce oxidative stress in mammalian cells, leading to cellular damage and dysfunction .

Case Studies and Research Findings

Several studies have explored the biological activity of N-2-(2,4-Dichlorophenoxy)ethylphthalimide and its analogs:

Mechanistic Insights

The biological activity of N-2-(2,4-Dichlorophenoxy)ethylphthalimide can be attributed to its ability to mimic natural plant hormones. The compound likely interacts with specific receptors or enzymes involved in plant signaling pathways, thereby modulating growth responses.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。